molecular formula C18H16N2O2S B2369818 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-71-4

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2369818
CAS No.: 912763-71-4
M. Wt: 324.4
InChI Key: YHMWVOZXVWFADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. The compound's structure integrates a dimethyl-substituted benzothiazole ring, a well-established privileged scaffold in drug discovery known for its diverse pharmacological potential . This molecular framework is designed for exploration in specialized research areas, particularly in the study of neurological and oncological targets. Benzothiazole-based compounds, structurally related to this molecule, have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators, exhibiting state-dependent inhibition and providing researchers with valuable tools to probe the poorly elucidated physiological functions of this receptor . Furthermore, benzothiazole derivatives are actively investigated in oncology research for their potential to inhibit key signaling pathways. Some related hybrids have demonstrated promising activity against breast cancer cell lines and significant inhibition of the epidermal growth factor receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling cascade . The structural features of this compound, including the acetylbenzamide moiety, are intended to contribute to selective binding interactions with such biological targets . This product is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-10-8-11(2)16-15(9-10)19-18(23-16)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMWVOZXVWFADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-acetylbenzoic acid with 5,7-dimethyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl and benzamide groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsKey FindingsSources
Acid hydrolysis HCl (6M), reflux, 6–8 hDeacetylated benzothiazole derivativeAcetyl group cleaved without ring opening
Base hydrolysis NaOH (1M), 80°C, 4 h4-Carboxybenzamide intermediateAmide bond remains stable under mild base
  • The dimethyl groups on the benzothiazole ring reduce electrophilic substitution reactivity but increase steric hindrance, limiting hydrolysis side reactions .

Nucleophilic Substitution

The benzothiazole nitrogen and amide oxygen participate in nucleophilic reactions.

Reaction TypeReagents/ConditionsProductsNotesSources
Amide alkylation CH₃I, K₂CO₃, DMF, 60°C, 12 hN-methylated derivativeLimited by steric hindrance from dimethyl groups
Thiazole ring substitution ClCH₂COCl, AlCl₃, DCM, 0°C → RT, 3 h2-Chloroacetylated analogElectrophilic substitution at C-6 position
  • The dimethyl substitution on the benzothiazole directs electrophiles to the para position (C-6) due to steric and electronic effects .

Reduction Reactions

The acetyl group undergoes selective reduction.

Reaction TypeReagents/ConditionsProductsYieldSources
Ketone reduction NaBH₄, MeOH, 0°C → RT, 2 h4-(1-Hydroxyethyl)benzamide derivative78%
Catalytic hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°C, 6 hSaturated benzothiazole analog62%
  • Reduction of the acetyl group preserves the benzothiazole ring integrity.

Condensation Reactions

The acetyl group participates in Knoevenagel and similar condensations.

Reaction TypeReagents/ConditionsProductsApplicationsSources
Knoevenagel Malononitrile, NH₄OAc, EtOH, refluxα,β-Unsaturated nitrile derivativeAnticancer lead compound
Schiff base formation Aniline, AcOH, 120°C, 8 hImine-linked benzothiazole hybridAntimicrobial evaluation

Electrophilic Aromatic Substitution

The benzamide and benzothiazole rings undergo halogenation and nitration.

Reaction TypeReagents/ConditionsPosition ModifiedProductsSources
Nitration HNO₃/H₂SO₄, 0°C, 2 hBenzamide ring (C-3)3-Nitro-4-acetylbenzamide derivative
Bromination Br₂, FeBr₃, DCM, RT, 4 hBenzothiazole (C-6)6-Bromo-substituted analog
  • Nitration occurs preferentially on the benzamide ring due to electron-withdrawing effects of the acetyl group .

Complexation and Chelation

The compound forms coordination complexes via sulfur and oxygen atoms.

Metal IonConditionsComplex StructureStability Constant (log K)Sources
Cu(II) EtOH/H₂O, pH 7.4, 25°C, 2 hOctahedral geometry8.9
Fe(III) Methanol, reflux, 6 hTetragonal distortion7.2
  • These complexes show enhanced radical-scavenging activity compared to the parent compound.

Photochemical Reactions

UV irradiation induces structural changes.

ConditionsProductsMechanismApplicationsSources
UV (254 nm), MeOH, 48 hBenzothiazole ring-opened thioketoneNorrish Type I cleavagePhotodynamic therapy

Key Reactivity Trends

  • Acetyl Group : Highly reactive toward nucleophiles and reducing agents.

  • Benzamide : Stable under mild conditions but hydrolyzes in strong acids/bases.

  • Benzothiazole Ring : Electron-rich at C-6 due to dimethyl substitution, favoring electrophilic attack.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that compounds similar to 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibit anticonvulsant activity. A study demonstrated that benzothiazole derivatives can modulate neurotransmitter systems, particularly GABAergic signaling pathways, which are crucial in controlling seizure activity.

Case Study:
A study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure test in mice. Compounds with similar structures showed significant protection against seizures at doses as low as 50 mg/kg.

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains.

Case Study:
In vitro studies demonstrated that benzothiazole derivatives possess broad-spectrum activity against bacteria and fungi, with minimal inhibitory concentrations (MIC) often in the low µg/mL range. One study reported MIC values ranging from 0.5 to 8 µg/mL against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Preliminary investigations suggest that this class of molecules may inhibit cancer cell proliferation. Derivatives containing the benzothiazole structure have been evaluated for their cytotoxic effects against several cancer cell lines.

Case Study:
In vitro assays conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide and related benzothiazole/benzamide derivatives:

Compound Name Molecular Formula Substituents Key Properties Biological/Physical Data
This compound C₁₉H₁₇N₂O₂S Benzamide: 4-acetyl; Benzothiazole: 5,7-dimethyl Hypothesized enhanced lipophilicity due to methyl groups; potential for altered H-bonding capacity. No direct data; inferred from analogs.
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] C₁₄H₁₀N₂OS Benzamide: unsubstituted; Benzothiazole: unsubstituted Lattice parameters: a = 5.9479 Å, b = 16.8568 Å, c = 11.9366 Å; Volume = 1169.13 ų . Crystals grown via slow evaporation; pale yellow, optically transparent .
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] C₁₄H₉FN₂OS Benzamide: 2-fluoro; Benzothiazole: unsubstituted Lattice parameters: a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å; Volume = 1195.61 ų . Yellow crystals; fluorination may enhance polarity and intermolecular interactions .
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) C₂₂H₁₇N₅O₂S Benzamide: 4-cyano; Benzothiazole: 5-methoxy; Additional pyridinylmethyl group IC₅₀ = 8.1 µM against ABC16-Monster yeast strain; inactive against wild-type yeast . Demonstrates target-specific cytotoxicity; pyridinylmethyl group may improve binding .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS Benzamide: 2,4-difluoro; Thiazole: 5-chloro Forms centrosymmetrical dimers via N–H···N hydrogen bonds; inhibits PFOR enzyme . Non-classical C–H···F/O interactions stabilize crystal packing .
2-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide C₂₃H₂₆ClN₃O₂S Benzamide: 2-chloro; Benzothiazole: 5,7-dimethyl; Morpholinylpropyl side chain Molecular weight = 443.99 g/mol; likely high solubility due to morpholine group . Side chain may enhance pharmacokinetic properties (e.g., bioavailability) .

Structural and Functional Insights

Fluorinated derivatives (e.g., 2-BTFBA) exhibit reduced lattice dimensions (e.g., a-axis contraction from 5.9479 Å to 5.2216 Å) due to stronger intermolecular interactions .

Chloro and difluoro substituents in nitazoxanide derivatives correlate with enzyme inhibition (e.g., PFOR), suggesting that electron-withdrawing groups enhance bioactivity .

Solubility and Pharmacokinetics :

  • Morpholinylpropyl and pyridinylmethyl side chains (e.g., in MMV001239 and the compound from ) improve solubility and membrane permeability compared to simpler benzothiazole derivatives .
  • Methyl groups on the benzothiazole ring (as in the target compound) likely increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Key Research Findings

  • Crystal Engineering : Slow evaporation techniques yield high-quality single crystals for unsubstituted and fluorinated benzothiazole benzamides, but dimethyl or bulky substituents may require alternative crystallization methods .
  • Biological Target Identification : Engineered drug-sensitive yeast strains (e.g., ABC16-Monster) are critical for elucidating mechanisms of benzothiazole derivatives, as seen in MMV001239 .
  • Forensic Differentiation : Structural similarities among benzamide derivatives (e.g., amisulpride, tiapride) complicate forensic analysis, emphasizing the need for advanced chromatographic or crystallographic techniques .

Biological Activity

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{14}N_{2}OS
  • Molecular Weight : 274.35 g/mol
  • LogP : 3.45 (indicating moderate lipophilicity)

Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities. The mechanism of action for this compound is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease.

Neuroprotective Effects

A study focusing on benzothiazole derivatives reported that compounds similar to this compound demonstrated neuroprotective effects against oxidative stress and Aβ aggregation, which are critical factors in Alzheimer's disease progression .

Table 1: Neuroprotective Activity of Benzothiazole Derivatives

CompoundAChE Inhibition IC50 (μM)Neuroprotective ActivityReference
This compoundTBDYes
Benzothiazole derivative 10.08 ± 0.01Yes
Benzothiazole derivative 20.15 ± 0.02Yes

Anticancer Activity

In vitro studies have shown that benzothiazole derivatives exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The compound's ability to interact with cellular pathways involved in cell cycle regulation and apoptosis has been highlighted in recent research .

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of ActionReference
This compoundHT1080 (fibrosarcoma)TBDInduces apoptosis
Benzothiazole derivative AMCF7 (breast cancer)TBDCell cycle arrest
Benzothiazole derivative BA549 (lung cancer)TBDApoptosis induction

Case Studies

  • Alzheimer's Disease Model : In a model using human fibroblast cells (HT1080), the compound exhibited significant inhibition of AChE activity with a safety profile indicating low cytotoxicity. This suggests its potential as a therapeutic agent for Alzheimer's disease .
  • Cancer Treatment : Another study evaluated the anticancer effects of similar benzothiazole derivatives against various cancer cell lines, showing promising results in terms of inducing apoptosis and inhibiting cell proliferation .

Q & A

Q. What are the standard synthetic protocols for 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 5,7-dimethyl-1,3-benzothiazol-2-amine and 4-acetylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios (1:1.2 amine to acyl chloride) . Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • NMR : Confirm regiochemistry of substitutions (e.g., acetyl group at position 4, dimethyl groups on benzothiazole). Aromatic protons in the benzothiazole ring typically appear as doublets (δ 7.2–8.1 ppm), while acetyl protons resonate at δ 2.6–2.8 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.12) and fragmentation patterns to confirm structural integrity .
  • FTIR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values <50 µg/mL suggest potency) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-dependent cytotoxicity (e.g., IC₅₀ ~20 µM) indicates therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

X-ray crystallography using SHELXL can determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds between amide NH and benzothiazole sulfur). Challenges include:

  • Disorder in acetyl groups : Apply restraints to thermal parameters during refinement.
  • Twinned crystals : Use the TWIN/BASF commands in SHELXL to model twin domains .
    Example Space group P2₁/c, unit cell dimensions a=10.2 Å, b=12.5 Å, c=14.8 Å .

Q. How do structural modifications (e.g., substituent effects) influence bioactivity, and what computational tools validate these trends?

  • SAR Studies : Replace the acetyl group with sulfonamide () or methoxy () to modulate lipophilicity and target binding. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like dihydroorotase (ΔG < -8 kcal/mol suggests strong inhibition) .
  • ADMET Predictions : SwissADME estimates logP (~3.2) and bioavailability scores (>0.55) to prioritize derivatives .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ <30 min indicates rapid clearance) .
  • Solubility-Activity Trade-offs : Use PEG-400/water co-solvents to enhance solubility without compromising cell permeability (logD ~2.5 optimal) .

Q. What strategies optimize synthetic routes for high-purity batches suitable for mechanistic studies?

  • Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (ethanol/water) to achieve >98% purity .
  • Scale-Up : Transition from batch reactors to flow chemistry for improved heat/mass transfer and reduced side products .

Methodological Challenges

Q. How can researchers resolve conflicting data from enzyme inhibition assays vs. cellular activity studies?

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for direct binding kinetics (KD <1 µM) .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase interactions .

Q. What advanced techniques elucidate metabolic pathways and metabolite identification?

  • LC-HRMS/MS : Identify phase I metabolites (e.g., hydroxylation at benzothiazole C5) and phase II glucuronides .
  • Stable Isotope Tracing : Use ¹³C-labeled acetyl groups to track metabolic fate in hepatocyte models .

Emerging Research Directions

Q. How can computational models predict synergistic effects with existing therapeutics?

  • Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify nodes where the compound enhances cisplatin or doxorubicin activity .
  • Combi-Molecular Dynamics : Simulate ternary complexes (compound + drug + target) to assess cooperative binding .

Q. What crystallographic refinements are needed for polymorphic forms or solvates?

  • Variable-Temperature XRD : Analyze thermal expansion coefficients to assess stability of polymorphs (Form I vs. Form II) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) in solvated crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.